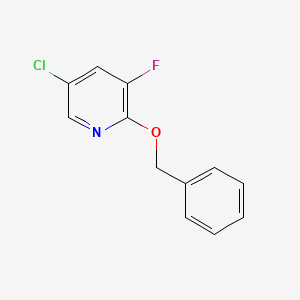

2-(Benzyloxy)-5-chloro-3-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRGQFIHBZQARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736864 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227622-70-9 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzyloxy 5 Chloro 3 Fluoropyridine and Analogues

Precursor Synthesis and Design for Pyridine (B92270) Ring Construction

The assembly of the core pyridine structure with the desired halogenation pattern is a critical first step. This often involves building the ring from acyclic precursors or modifying an existing pyridine ring.

Strategies for Incorporating Fluorine and Chlorine Moieties

The synthesis of a key precursor, 2,3-difluoro-5-chloropyridine, can be achieved from 2,3,5-trichloropyridine. google.com This transformation is a halogen exchange (HALEX) reaction, where chlorine atoms are substituted by fluorine. One method involves using a mixture of cesium fluoride (B91410) and potassium fluoride as the fluorinating agent in a high-boiling point solvent like sulfolane. google.com The reaction proceeds in a stepwise manner, often requiring high temperatures (145°C to 190°C) to achieve difluorination. google.com

Another important precursor, 2-amino-5-chloropyridine, can be synthesized from 2-aminopyridine through a series of reactions including nitration, acylation, reduction, chlorination, and hydrolysis. guidechem.com This multi-step process allows for the introduction of the chlorine atom at the C5 position.

Modern fluorination techniques also offer direct methods for incorporating fluorine. Electrophilic fluorinating agents, such as Selectfluor, can be used to introduce fluorine onto pyridine rings, often with high regioselectivity depending on the existing substituents. organic-chemistry.orgnih.govnih.gov The reactivity and regioselectivity of these reactions are highly dependent on the electronic nature of the pyridine substrate. nih.gov

| Precursor Synthesis Strategy | Key Reagents | Typical Conditions | Outcome |

| Halogen Exchange (HALEX) | 2,3,5-trichloropyridine, CsF/KF | Sulfolane/DMSO, 145-190°C | 2,3-difluoro-5-chloropyridine google.com |

| Multi-step synthesis from 2-aminopyridine | HNO₃, Ac₂O, Fe/HCl, Sandmeyer reaction | Stepwise process | 2-amino-5-chloropyridine guidechem.com |

| Electrophilic Fluorination | Pyridine derivative, Selectfluor | Aqueous/Organic solvent, mild conditions | Fluorinated pyridine organic-chemistry.orgnih.govnih.gov |

Introduction of the Benzyloxy Group via Etherification Reactions

The benzyloxy group is typically introduced via a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis. This involves the reaction of a halo-substituted pyridine with benzyl (B1604629) alcohol in the presence of a strong base. For instance, 2-chloropyridine can be efficiently converted to 2-benzyloxypyridine in high yield (97%) by heating with benzyl alcohol and solid potassium hydroxide in toluene. beilstein-journals.orgsemanticscholar.org This method is robust and can be applied to more complex, halogenated pyridines.

The reaction proceeds by the deprotonation of benzyl alcohol by the base to form the more nucleophilic benzyl oxide anion, which then displaces a halide from the 2-position of the pyridine ring. This etherification is a key step in forming the final 2-(benzyloxy) ether linkage. nih.govorganic-chemistry.orgorganic-chemistry.org

Direct and Indirect Synthetic Routes to 2-(Benzyloxy)-5-chloro-3-fluoropyridine

The final assembly of this compound relies heavily on the principles of nucleophilic aromatic substitution on an electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines, which are inherently electron-deficient heterocycles. youtube.com This deficiency is enhanced by the presence of electron-withdrawing groups like halogens. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The rate and regioselectivity of SNAr reactions on pyridines are dictated by two primary factors:

Positional Activation : The C2 (ortho) and C4 (para) positions relative to the ring nitrogen are highly activated toward nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the C3 (meta) position does not allow for this stabilization and is therefore much slower. stackexchange.combaranlab.org

Leaving Group Ability : In SNAr reactions where the first step (nucleophilic attack) is rate-determining, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. nih.gov This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex.

Site-Selective Fluorination and Subsequent SNAr Reactions

An indirect or modular approach to the target molecule could involve the synthesis of a dichlorinated pyridine followed by a selective fluorination step. For example, one could envision starting with 2,5-dichloro-3-aminopyridine, converting the amino group to a fluorine via a Balz-Schiemann reaction, and then performing the SNAr reaction with benzyl alcohol. However, direct routes starting from polyhalogenated pyridines are often more efficient.

Alternatively, methods for the direct C-H fluorination of pyridines using reagents like silver(II) fluoride have been developed, which selectively fluorinate the C-H bond adjacent to the ring nitrogen. While powerful, the applicability of this method depends on the specific substitution pattern of the starting material.

Competitive Reactivity in Multihalogenated Pyridines

The most direct synthetic route to this compound involves the reaction of a trihalogenated precursor, such as 2,3-difluoro-5-chloropyridine, with sodium benzyloxide. The outcome of this reaction is governed by the competitive reactivity of the different halogen atoms at their respective positions.

In the case of 2,3-difluoro-5-chloropyridine, the nucleophile (benzyloxide) will preferentially attack the C2 position. This high regioselectivity can be explained by a combination of the factors discussed previously.

Factors Influencing Regioselectivity in the SNAr of 2,3-difluoro-5-chloropyridine:

| Factor | Analysis for C2-F | Analysis for C3-F | Analysis for C5-Cl |

| Positional Activation | Highly Activated : Ortho to ring nitrogen. The intermediate's negative charge is stabilized by the nitrogen. stackexchange.com | Poorly Activated : Meta to ring nitrogen. No direct resonance stabilization by the nitrogen. stackexchange.combaranlab.org | Poorly Activated : Meta to ring nitrogen. |

| Leaving Group Ability | Excellent : Fluoride is a better leaving group than chloride in rate-determining addition SNAr reactions. nih.gov | Excellent : Fluoride is a better leaving group than chloride. nih.gov | Moderate : Chloride is a poorer leaving group than fluoride. nih.gov |

| Predicted Reactivity | Highest : The combination of the most activated position and an excellent leaving group makes this site the most reactive. | Low : Despite a good leaving group, the position is electronically disfavored. | Low : The position is electronically disfavored, and the leaving group is less effective. |

This analysis is strongly supported by analogous reactions. For example, the ammonolysis of 2,3-difluoro-5-chloropyridine with ammonia proceeds with high selectivity to displace the C2-fluorine, yielding 2-amino-3-fluoro-5-chloropyridine in high yield (85-86%). google.com This demonstrates the powerful directing effect of the pyridine nitrogen, which overwhelmingly favors substitution at the C2 position over both the C3 and C5 positions, even when a better leaving group (fluoride) is present at the less-activated C3 position. Computational studies, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can also be used to predict the most electrophilic sites in a molecule and thus the most likely position for nucleophilic attack. wuxiapptec.comwuxiapptec.comresearchgate.netwuxibiology.com For substituted pyridines, the LUMO lobes are often largest at the C2 and C4 positions, indicating these are the most favorable sites for reaction. wuxiapptec.comresearchgate.net

Therefore, the direct reaction of 2,3-difluoro-5-chloropyridine with sodium benzyloxide is expected to proceed with high regioselectivity to furnish this compound.

Metal-Catalyzed Cross-Coupling Approaches for Pyridine Synthesis and Functionalization

Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed pyridine rings and for the construction of the ring itself. These methods offer high efficiency and functional group tolerance. For a target molecule like this compound, cross-coupling would be a key strategy for introducing the benzyloxy group.

Palladium- and copper-catalyzed reactions are particularly prominent. For instance, a suitably substituted 2,5-dichloro-3-fluoropyridine (B21349) could undergo a Buchwald-Hartwig or Ullmann-type coupling with benzyl alcohol to install the C2-benzyloxy ether linkage. The choice of catalyst, ligand, base, and solvent is critical to achieving high yields and preventing side reactions.

Commonly employed cross-coupling reactions for C-C, C-N, and C-O bond formation on pyridine rings include:

Suzuki Coupling: Reaction of a pyridyl halide with a boronic acid or ester.

Stille Coupling: Involves organotin reagents, offering an alternative for C-C bond formation.

Sonogashira Coupling: Couples terminal alkynes with aryl or vinyl halides.

Buchwald-Hartwig Amination: A key method for forming C-N bonds.

Copper-Catalyzed Couplings: Often used for C-O and C-N bond formation and can be involved in novel cascade reactions to build the pyridine core itself. nih.govorganic-chemistry.org

A modular approach might involve a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime derivative, which then undergoes a cascade reaction to form a highly substituted pyridine. nih.gov The functionalization of pyridine rings can also be achieved through the site-selective metalation of the ring, directed by existing substituents, followed by reaction with an electrophile. rsc.org

Cyclization and Annulation Reactions for Pyridine Ring Formation

De novo synthesis of the pyridine ring through cyclization and annulation reactions provides access to substitution patterns that may be difficult to achieve by functionalizing a pre-existing ring. baranlab.org These methods assemble the pyridine core from acyclic precursors.

Key strategies for pyridine ring formation include:

Condensation Reactions: The most traditional approaches often involve the condensation of 1,5-dicarbonyl compounds, or their equivalents, with an ammonia source. baranlab.org The Hantzsch pyridine synthesis is a classic example, though modern variations offer milder conditions and broader scope. chemeurope.com

[3+3] Cycloadditions: These reactions combine two three-atom fragments. For instance, an organocatalyzed formal [3+3] cycloaddition between readily available enamines and α,β-unsaturated aldehydes or ketones can efficiently produce polysubstituted pyridines. acs.org

[4+2] Cycloadditions (Diels-Alder Reactions): Inverse-electron-demand Diels-Alder reactions using 1,2,4-triazines or other electron-poor azadienes are a powerful method for constructing the pyridine ring. baranlab.org

Cascade Reactions: Multi-step sequences that occur in a single pot can rapidly build complexity. A notable example is a cascade involving a copper-catalyzed N-iminative cross-coupling, followed by a 6π-3-azatriene electrocyclization and subsequent air oxidation to yield the aromatic pyridine ring. nih.govorganic-chemistry.org

Annulation onto Existing Rings: Ring expansion of smaller rings or annulation of a pyridine ring onto another carbocycle or heterocycle are also viable strategies. researchgate.net

These methods provide diverse pathways to pyridines, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. organic-chemistry.orgbaranlab.org

Optimization of Reaction Conditions and Process Development for Research Scale

Transitioning a synthetic route from initial discovery to a reliable research-scale process requires meticulous optimization of various reaction parameters to ensure high yield, purity, and reproducibility.

Solvent Effects and Additive Optimization

The choice of solvent and the use of additives can dramatically influence the outcome of synthetic transformations, particularly in metal-catalyzed reactions.

Solvent Effects: The solvent's polarity, coordinating ability, and boiling point can affect reactant solubility, catalyst stability, and reaction rates.

Polar Aprotic Solvents: Solvents like DMF, DMAc, and NMP are frequently used in cross-coupling reactions due to their ability to dissolve a wide range of reactants and catalysts. nih.gov

Ethereal Solvents: Dioxane and THF are common in Suzuki couplings.

Aprotic Solvents: Toluene is often employed in reactions like the Buchwald-Hartwig amination.

Additive Optimization: Additives can serve multiple roles, including acting as bases, co-catalysts, or phase-transfer agents.

Bases: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) is crucial for activating the catalyst and facilitating key steps like transmetalation or reductive elimination in cross-coupling cycles.

Co-catalysts: In Sonogashira couplings, copper(I) salts are often used as co-catalysts alongside the primary palladium catalyst.

Other Additives: Molecular sieves can be added to remove water generated in situ, preventing hydrolysis of sensitive intermediates. nih.gov In some applications, such as dye-sensitized solar cells, pyridine derivatives themselves can be used as additives to influence electrochemical properties. researchgate.net

The systematic screening of different combinations of solvents, bases, and other additives is a standard part of process optimization. researchgate.net

| Reaction Type | Typical Solvent(s) | Common Base/Additive | Purpose of Additive |

| Suzuki Coupling | Dioxane/Water, Toluene, DMF | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid, facilitates transmetalation |

| Buchwald-Hartwig | Toluene, Dioxane | NaOtBu, K₃PO₄ | Strong base for deprotonation of amine/alcohol |

| Sonogashira Coupling | THF, Et₃N, DMF | Et₃N (as base), CuI (co-catalyst) | Scavenges HX, facilitates alkyne coupling |

| Cascade Cyclization | DMF | 4Å Molecular Sieves | Protects intermediates from hydrolysis nih.gov |

Stereochemical Control in Synthesis of Complex Analogues

When synthesizing analogues of this compound that possess chiral centers, achieving control over the stereochemistry is essential. This is particularly important in pharmaceutical chemistry, where different enantiomers or diastereomers of a molecule can have vastly different biological activities.

Strategies for stereochemical control include:

Substrate Control: Using a starting material that is already enantiomerically pure.

Auxiliary Control: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, which is then removed.

Reagent Control: Employing a chiral reagent in stoichiometric amounts to induce stereoselectivity. youtube.com An example is the use of chiral borane reagents for asymmetric reductions. youtube.com

Catalyst Control: Using a chiral catalyst to create a chiral environment for the reaction, thereby favoring the formation of one stereoisomer over another. This is often the most efficient method. Chiral ligands can be used to modify metal catalysts for a variety of transformations, including asymmetric hydrogenations, arylations, and dearomatization reactions of the pyridine ring itself. nih.govnih.gov

Chemical Reactivity and Transformation Studies of 2 Benzyloxy 5 Chloro 3 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactivity at Various Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings, such as the pyridine (B92270) core. In 2-(Benzyloxy)-5-chloro-3-fluoropyridine, the presence of two different halogen atoms at positions 3 and 5, along with a benzyloxy group at the 2-position, sets the stage for complex and potentially selective substitution reactions.

Reactivity of Fluorine and Chlorine Atoms on the Pyridine Ring

The reactivity of halogens in SNAr reactions on pyridine rings is highly dependent on their position relative to the nitrogen atom and other substituents. Generally, halogens at the 2- and 4-positions are more activated towards nucleophilic attack than those at the 3- and 5-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

In the case of this compound, both the fluorine at C-3 and the chlorine at C-5 are in positions less activated by the ring nitrogen. However, the inherent reactivity of fluorine as a leaving group in SNAr reactions is typically greater than that of chlorine, owing to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. Despite the C-F bond being stronger than the C-Cl bond, the rate-determining step in many SNAr reactions is the attack of the nucleophile, which is favored at the more electrophilic carbon.

Studies on analogous compounds, such as 5-bromo-2-chloro-3-fluoropyridine (B1227324), have shown that under thermal, uncatalyzed SNAr conditions, substitution can be directed towards a specific halogen. For instance, selective substitution of the 3-fluoro group has been achieved under certain SNAr conditions. organic-chemistry.org This suggests that in this compound, the C-3 position bearing the fluorine atom is a likely site for nucleophilic attack, especially with strong nucleophiles.

Influence of the Benzyloxy Substituent on SNAr Pathways

The benzyloxy group at the C-2 position plays a significant electronic and steric role in directing SNAr pathways. Electronically, the oxygen atom of the benzyloxy group is electron-donating through resonance, which can partially deactivate the pyridine ring towards nucleophilic attack compared to a pyridine with only electron-withdrawing groups. However, its presence is crucial for activating the adjacent C-3 position.

The benzyloxy group can also exert a steric influence, potentially hindering the approach of bulky nucleophiles to the C-3 position. However, for many common nucleophiles, this steric hindrance is not prohibitive. The primary electronic effect of the benzyloxy group is to modulate the electrophilicity of the adjacent carbon atoms. In related systems, such as 2-(benzyloxy)-4-chloropyridine, the benzyloxy group facilitates SNAr reactions. acs.org

Regioselectivity and Chemoselectivity in Multi-Substituted Pyridines

Regioselectivity in the SNAr of this compound is a nuanced interplay of electronic and steric factors, as well as reaction conditions. The general order of leaving group ability in SNAr (F > Cl > Br > I) would suggest that the fluorine at C-3 is more labile than the chlorine at C-5.

Experimental work on the closely related 5-bromo-2-chloro-3-fluoropyridine has demonstrated that chemoselectivity can be achieved. organic-chemistry.org Under thermal SNAr conditions (e.g., heating with a nucleophile in a polar aprotic solvent like DMSO or DMF), substitution of the fluorine at C-3 is often favored. This is because the C-3 position is activated by the adjacent nitrogen in the resonance structures of the Meisenheimer intermediate, and fluorine is an excellent leaving group in this context.

The following table summarizes the expected regioselectivity for SNAr reactions on this compound with various nucleophiles, based on established principles and data from analogous systems.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Nucleophile | Predicted Major Product | Probable Reaction Conditions |

|---|---|---|

| Secondary Amine (e.g., Morpholine) | 2-(Benzyloxy)-5-chloro-3-(morpholin-4-yl)pyridine | Heat in DMSO or NMP |

| Alkoxide (e.g., Sodium Methoxide) | 2-(Benzyloxy)-5-chloro-3-methoxypyridine | NaOMe in Methanol, reflux |

| Thiolate (e.g., Sodium Thiophenoxide) | 2-(Benzyloxy)-5-chloro-3-(phenylthio)pyridine | NaSPh in DMF, room temp. to heat |

Note: The data in this table is predictive and based on the reactivity of analogous compounds. Specific experimental validation for this compound is limited in publicly available literature.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halopyridines. For this compound, the chlorine atom at C-5 is the most probable site for oxidative addition to a palladium(0) complex, as the C-F bond is generally less reactive in these catalytic cycles.

Palladium-Catalyzed C-C and C-N Coupling Reactions

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide, is a robust method for forming C-C bonds. It is anticipated that the C-5 chlorine atom of this compound would selectively participate in Suzuki coupling reactions with various aryl- and heteroarylboronic acids or esters. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system like dioxane/water or toluene/ethanol. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. The chlorine at the C-5 position of the target molecule is expected to be the reactive site. Mild reaction conditions, often at room temperature, can be employed, making this a versatile method for introducing alkynyl moieties. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction provides a direct route to N-aryl and N-heteroaryl amines from aryl/heteroaryl halides and primary or secondary amines. The Buchwald-Hartwig amination of this compound would likely occur at the C-5 position, coupling the pyridine core to a variety of amines. This reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base such as sodium tert-butoxide. mdpi.com In the case of the analogous 5-bromo-2-chloro-3-fluoropyridine, catalytic amination with a palladium catalyst and a ligand like Xantphos resulted in exclusive substitution of the bromide. organic-chemistry.org This strongly suggests that the C-5 chloro group in the target compound would be the site of Buchwald-Hartwig amination.

Alternative Metal-Catalyzed Coupling Methodologies

While palladium catalysis is predominant, other transition metals can also be employed for cross-coupling reactions. For instance, nickel-catalyzed couplings can sometimes offer different reactivity or be more cost-effective. However, for the selective functionalization of polychlorinated pyridines, palladium catalysts with tailored ligand systems remain the most widely reported and reliable choice.

The following table summarizes the expected outcomes for various palladium-catalyzed cross-coupling reactions with this compound.

Table 2: Predicted Outcomes for Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Expected Product | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Arylboronic acid | 2-(Benzyloxy)-3-fluoro-5-arylpyridine | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O |

| Sonogashira | Terminal alkyne | 2-(Benzyloxy)-3-fluoro-5-alkynylpyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, THF |

| Buchwald-Hartwig | Primary/Secondary Amine | 2-(Benzyloxy)-3-fluoro-5-(amino)pyridine | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene |

Note: The data in this table is predictive and based on established methodologies for halopyridines. Specific experimental data for this compound is not widely available.

Functional Group Interconversions and Derivatization Strategies

The chemical versatility of this compound is demonstrated through a variety of functional group interconversions. These transformations can be broadly categorized into modifications of the benzyloxy group and reactions involving the halogen substituents.

Modifications of the Benzyloxy Moiety

The benzyloxy group in this compound primarily serves as a protecting group for the 2-pyridone functionality. Its removal, or debenzylation, is a key step in many synthetic routes to unmask the hydroxyl group, which can then participate in further reactions. Several methods are available for the cleavage of benzyl (B1604629) ethers, each with its own advantages and substrate compatibility.

Common methods for debenzylation include catalytic hydrogenolysis, treatment with strong acids, and oxidative cleavage. organic-chemistry.orgyoutube.com

Catalytic Hydrogenolysis: This method typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. It is a widely used and efficient method for debenzylation. organic-chemistry.orgyoutube.com

Acid-Mediated Cleavage: Strong acids such as hydrogen bromide (HBr) or boron trichloride (B1173362) (BCl₃) can effectively cleave the benzyl ether bond. youtube.comorganic-chemistry.org The choice of acid and reaction conditions can be tailored to the specific substrate to avoid unwanted side reactions.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative debenzylation of benzyl ethers. organic-chemistry.orgmpg.de This method is particularly useful when other reducible functional groups are present in the molecule that would not be compatible with catalytic hydrogenolysis. mpg.de

Table 1: General Methods for Debenzylation of Benzyl Ethers

| Method | Reagents | General Conditions | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Inert solvent (e.g., ethanol, ethyl acetate) | organic-chemistry.orgyoutube.com |

| Acid-Mediated Cleavage | BCl₃·SMe₂ | Dichloromethane or ether solvent | organic-chemistry.org |

| Oxidative Cleavage | DDQ | Acetonitrile (B52724), sometimes with photoirradiation | organic-chemistry.orgmpg.de |

This table presents general methodologies and specific reaction conditions for this compound would require experimental optimization.

Transformations Involving Chlorine and Fluorine Atoms

The pyridine ring of this compound is substituted with both a chlorine and a fluorine atom, offering opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The fluorine atom at the 3-position is generally more susceptible to nucleophilic attack than the chlorine atom at the 5-position in pyridines, due to the higher electronegativity of fluorine which activates the position for substitution. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr):

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halogen atoms. For instance, palladium-catalyzed amination reactions are a powerful tool for the formation of C-N bonds with five-membered heteroaryl halides. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. It is a versatile method for the formation of biaryl compounds. researchgate.netmdpi.comresearchgate.netmdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. acs.org

Table 2: Potential Cross-Coupling Reactions for Halogen Transformation

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative | researchgate.netmdpi.comresearchgate.netmdpi.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylpyridine derivative | acs.org |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aminopyridine derivative | nih.gov |

This table outlines potential transformations. Specific conditions for this compound would need to be determined empirically.

Structure Activity Relationship Sar Investigations of 2 Benzyloxy 5 Chloro 3 Fluoropyridine Analogues and Derivatives for Molecular Design

Design Principles for Novel Pyridine (B92270) Derivatives

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are critical strategies in drug design aimed at modifying a lead compound's activity, enhancing selectivity, altering bioavailability, reducing toxicity, or changing its metabolism without making drastic structural alterations. mdpi.com Bioisosteres are atoms, ions, or molecules with similar physical or chemical properties that often confer similar biological activities. mdpi.comresearchgate.net

In the context of pyridine derivatives, this approach is widely used. For instance, the pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring, with the nitrogen atom allowing for different interactions and physicochemical properties. chemrxiv.org A key strategy involves the replacement of the pyridine ring with other heterocyclic systems or even saturated scaffolds to improve properties. Research has shown that replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core can lead to a significant improvement in solubility and metabolic stability. chemrxiv.org

Impact of Benzyloxy, Chloro, and Fluoro Substituents on Molecular Interactions

The benzyloxy group is a significant contributor to the molecule's properties. The benzyl (B1604629) portion can engage in hydrophobic interactions within the binding pockets of target proteins. nih.govnih.gov The ether linkage provides some conformational flexibility. Benzyl ethers are common protecting groups in organic synthesis and can be cleaved under various conditions, though in a final compound, this group's stability and interactions are key to its function. organic-chemistry.org The presence of the benzyloxy group can influence the molecule's lipophilicity, which affects its ability to cross biological membranes.

Exploration of Derivatives for in vitro Biological Target Identification

The derivatization of the 2-(benzyloxy)-5-chloro-3-fluoropyridine scaffold is a key step in identifying its potential biological targets. By systematically altering its structure, researchers can create a library of compounds for screening against various enzymes and receptors.

Rational Design of Ligands for Specific Enzyme/Receptor Interactions (e.g., kinases, glucokinases)

Rational drug design leverages the structural information of a biological target to design inhibitors or activators. scispace.com Protein kinases are a major class of drug targets, particularly in oncology, and their inhibitors are often designed to compete with ATP for binding in the enzyme's active site. researchgate.netpaperdigest.org Heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidine, are frequently used as bioisosteres of the adenine (B156593) portion of ATP, mimicking its hydrogen bonding interactions with the kinase hinge region. nih.gov Similarly, a pyridine-based scaffold can be rationally designed to fit into the ATP-binding pocket of specific kinases. nih.gov

For example, in the design of kinase inhibitors, fragment-based approaches have been successful. A pyridine-2-one scaffold was incorporated into derivatives targeting both ASK1 and PDK1 kinases, demonstrating the utility of this core structure. nih.gov

Glucokinase (GK) is another important target, particularly for type 2 diabetes. Glucokinase activators (GKAs) enhance glucose-stimulated insulin (B600854) secretion. High-throughput screening has identified various scaffolds, including pyridine derivatives, as effective GKAs. nih.gov Structure-based drug design (SBDD), using co-crystal structures of lead compounds bound to the enzyme, has guided the optimization of these initial hits into potent activators, such as the 6-methyl pyridone series. nih.gov

Structural Modifications Influencing Binding Affinity and Selectivity

Once a lead compound is identified, its structure is systematically modified to improve its binding affinity for the target and its selectivity over other related proteins. nih.gov Selectivity is crucial to minimize off-target effects.

Molecular modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools in this process. nih.govchemrevlett.com For instance, a 3D-QSAR study on substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors revealed that electrostatic interactions were the primary force for binding. Molecular docking identified key amino acid residues, such as Asp555 and Lys661, involved in the interaction. nih.gov

The impact of these modifications is often quantified by measuring the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The following interactive table summarizes SAR findings from various studies on pyridine derivatives, illustrating how structural changes affect biological activity.

| Scaffold/Series | Modification | Target | Result (e.g., IC50, Activity) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine (B132010) Amide | N-benzylcarboxamide vs. tertiary carboxamide | Mycobacterium tuberculosis | N-benzylcarboxamide showed potent activity (MIC80 0.045 µM); other modifications abolished activity. | researchgate.net |

| 3-Pyridine Derivatives | Introduction of methyl group | PPARγ | Did not result in good potency, unlike in the 2-pyridine series. | nih.gov |

| 3-Pyridine Derivatives | 4- or 5-methoxy substitution vs. 2-methoxy | PPARγ | Improved in vitro potency for 4- and 5-methoxy derivatives; 2-methoxy did not show high potency. | nih.gov |

| Quinolone Carboxylic Acid Derivatives | Incorporation of pyridines into biphenyl (B1667301) region | M(1) Receptor | Investigated as a means to lower plasma protein binding. | nih.gov |

| Bicyclic Pyrrolidine Analogues | Pyridine replacement at C2 of proximal phenyl ring | T. gondii PheRS | Similar activity to lead compounds. | acs.org |

| Bicyclic Pyrrolidine Analogues | Switching C3 to N in proximal phenyl ring | T. gondii PheRS | Reduced potency. | acs.org |

Application of SAR in Lead Compound Optimization within Research Stages

SAR is not just an academic exercise; it is a fundamental tool applied throughout the drug discovery pipeline to optimize lead compounds into viable drug candidates. acs.orgnih.gov A lead compound is a chemical starting point that has shown promising activity against a target but typically requires refinement to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

The process of lead optimization involves an iterative cycle of designing, synthesizing, and testing new analogues based on the SAR data from previous rounds. For example, in the development of a novel anti-tuberculosis agent, the optimization of an imidazo[1,2-a]pyridine amide lead compound focused on the linearity and lipophilicity of the amine part of the molecule. This systematic approach led to the discovery of Q203, a clinical candidate with excellent oral bioavailability and significant efficacy in mouse models. acs.org

Similarly, research on pyridine carboxamide derivatives for tuberculosis identified a promising hit from a phenotypic screen. nih.govresearchgate.net A detailed SAR study was then undertaken to create a novel lead candidate with improved activity against drug-resistant strains and efficacy in a chronic mouse model of infection. nih.govresearchgate.net These examples underscore how a deep understanding of SAR enables medicinal chemists to rationally modify a molecule to enhance its therapeutic profile, transforming a promising "hit" into a potential new medicine.

Mechanistic and Kinetic Studies of Reactions Involving 2 Benzyloxy 5 Chloro 3 Fluoropyridine

Elucidation of Reaction Mechanisms for SNAr and Cross-Coupling

The reactivity of 2-(benzyloxy)-5-chloro-3-fluoropyridine is largely dictated by the electronic properties of the pyridine (B92270) ring, which is rendered electron-deficient by the nitrogen atom, and the nature of its substituents. The benzyloxy group is generally electron-donating through resonance but can exhibit inductive electron-withdrawing effects. The chloro and fluoro substituents are both electron-withdrawing, activating the ring towards nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this class of compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, though concerted pathways are also possible. nih.gov In the stepwise mechanism, a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring. For this compound, there are two potential sites for SNAr: the carbon bearing the chloro group (C-5) and the carbon bearing the fluoro group (C-3). The regioselectivity of the attack depends on the reaction conditions and the nature of the nucleophile.

Cross-coupling reactions, often catalyzed by transition metals like palladium, offer another avenue for the functionalization of this compound. These reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond at the position of a halogen substituent. The mechanism of these reactions is complex, typically involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Research on the chemoselective functionalization of the closely related 5-bromo-2-chloro-3-fluoropyyridine provides valuable insights. nih.gov Under palladium-catalyzed amination conditions, substitution occurs exclusively at the bromo-position. nih.gov Conversely, under neat conditions without a catalyst, nucleophilic substitution is favored at the 2-chloro position. nih.gov Furthermore, selective substitution of the 3-fluoro group can be achieved under specific SNAr conditions. nih.gov These findings suggest that the reaction pathway and regioselectivity for this compound can be finely tuned by the choice of reaction conditions.

The transition state in an SNAr reaction is the highest energy point on the reaction coordinate, corresponding to the formation or breakdown of the Meisenheimer complex. Computational studies on related fluoropyridines have shown that the energy barrier for the formation of the transition state is a key determinant of the reaction rate. rsc.org For a stepwise reaction, there are two transition states, one for the formation of the Meisenheimer complex and one for its decomposition to the product. The relative energies of these transition states determine the rate-determining step of the reaction.

In cross-coupling reactions, the reductive elimination step, where the new bond is formed, often involves a significant energy barrier. nih.govmdpi.com Analysis of the transition state for this step can reveal the influence of ligand and substrate structure on the reaction's efficiency. nih.govmdpi.com For instance, the geometry of the transition state can be influenced by steric and electronic factors, which in turn affect the activation energy of the process.

| Reaction Type | Key Features of Transition State | Influencing Factors |

|---|---|---|

| SNAr (Stepwise) | Partial bond formation between nucleophile and carbon; partial bond breaking of leaving group. Charge delocalization in the ring. | Nucleophile strength, leaving group ability, solvent polarity, electronic nature of substituents. |

| SNAr (Concerted) | Simultaneous formation of new bond and breaking of old bond. A single, high-energy state. | Nature of the leaving group and nucleophile; stability of the potential Meisenheimer intermediate. |

| Cross-Coupling (Reductive Elimination) | Three-coordinate intermediate leading to bond formation. Geometry can be T-shaped or Y-shaped. | Ligand steric and electronic properties, nature of the coupling partners, metal center. |

The Meisenheimer complex is a key intermediate in many SNAr reactions. nih.gov These complexes are typically colored and can sometimes be isolated and characterized, especially when stabilized by strong electron-withdrawing groups and poor leaving groups. nih.gov For this compound, the formation of a Meisenheimer complex would involve the attack of a nucleophile at either the C-3 or C-5 position, leading to a negatively charged, non-aromatic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the halogen substituents.

The characterization of Meisenheimer complexes is often achieved through spectroscopic methods such as NMR and UV-Vis spectroscopy. nih.gov X-ray crystallography can provide definitive structural evidence if the complex is stable enough to be crystallized. nih.gov The study of these intermediates provides direct evidence for the stepwise nature of the SNAr mechanism.

Kinetic Analysis of Reaction Rates

Kinetic studies are essential for quantifying the reactivity of this compound and for understanding the factors that control the reaction rate. By measuring reaction rates under various conditions, it is possible to determine the rate law, rate constants, and activation parameters of the reaction.

The rate constant (k) is a proportionality constant that relates the rate of a reaction to the concentrations of the reactants. For an SNAr reaction, the rate law is often second order, being first order in the substrate and first order in the nucleophile. The rate constant can be determined by monitoring the change in concentration of a reactant or product over time.

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 298 | 0.015 | 55.0 |

| 308 | 0.032 | |

| 318 | 0.065 | |

| 328 | 0.128 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental values for this compound are not publicly available.

The kinetics of reactions involving this compound are significantly influenced by its substituents and the external reaction conditions.

Reaction Conditions:

Solvent: Polar aprotic solvents, such as DMSO or DMF, are typically used for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive.

Temperature: As indicated by the Arrhenius equation, increasing the reaction temperature generally leads to a significant increase in the reaction rate.

Nucleophile: The nature of the nucleophile is critical. Stronger, less sterically hindered nucleophiles will generally react faster.

Catalyst: In cross-coupling reactions, the choice of catalyst and ligands is paramount in determining the reaction rate and selectivity.

Computational and Theoretical Chemistry Studies of 2 Benzyloxy 5 Chloro 3 Fluoropyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for investigating molecular properties. nih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the electronic structure and reactivity of moderately sized organic molecules like 2-(benzyloxy)-5-chloro-3-fluoropyridine. nih.gov Calculations, often using basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters that govern the molecule's behavior. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich benzyloxy group and the pyridine (B92270) ring, while the LUMO is distributed across the electron-deficient pyridine system, influenced by the electron-withdrawing halogen substituents.

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -6.85 | Electron-donating capability |

| ELUMO | -0.92 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.93 | High kinetic stability |

| Electronegativity (χ) | 3.885 | Overall reactivity |

| Chemical Hardness (η) | 2.965 | Resistance to charge transfer |

Note: The values presented are representative and derived from typical DFT (B3LYP/6-311++G(d,p)) calculations for similar heterocyclic compounds.

A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.gov

In this compound, the most negative potential is expected to be localized around the pyridine nitrogen atom due to its lone pair of electrons. The oxygen atom of the benzyloxy group would also exhibit a negative potential. In contrast, the hydrogen atoms of the benzene (B151609) and pyridine rings would show positive potential. The electron-withdrawing nature of the chlorine and fluorine atoms creates a complex potential landscape on the pyridine ring, influencing its interaction with other molecules. researchgate.net

Table 2: Predicted Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Predicted Charge (a.u.) |

| N (Pyridine) | -0.58 |

| O (Ether) | -0.45 |

| C-2 (Pyridine) | +0.35 |

| C-3 (Pyridine) | +0.20 |

| F (on C-3) | -0.28 |

| C-5 (Pyridine) | -0.15 |

| Cl (on C-5) | -0.12 |

Note: The values are illustrative, based on quantum chemical calculations for similar halogenated pyridine structures.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery and materials science, molecular docking is a particularly important method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov

Molecular docking simulations are employed to hypothesize how this compound might interact with the active site of a biological target, such as an enzyme or receptor. nih.gov The process involves placing the ligand into the binding site of a protein and calculating the most stable binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net

For a compound like this, potential targets could include protein kinases, where the pyridine scaffold is a common motif. Docking studies could reveal key interactions, such as hydrogen bonds between the pyridine nitrogen and amino acid residues (e.g., Asp, Asn), halogen bonds involving the chlorine atom, and π-π stacking interactions between the aromatic rings of the ligand and residues like Phe, Tyr, or Trp. researchgate.netnih.gov

Table 3: Hypothetical Docking Simulation Results with a Protein Kinase Target

| Parameter | Result |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Affinity | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Pyridine N ··· H-N of Met793 |

| Key Halogen Bond Interactions | C-Cl ··· O=C of Leu718 |

| Key Hydrophobic Interactions | Benzyl (B1604629) ring with Val726, Ala743 |

Note: This data is illustrative of a plausible docking scenario. Actual interactions depend on the specific protein target.

Computational conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. This process identifies the lowest-energy (most stable) conformations and the energy barriers for rotation between them. Understanding the preferred three-dimensional structure is crucial for interpreting structure-activity relationships and for designing molecules with improved binding properties.

Prediction of Spectroscopic Parameters and Validation of Experimental Data

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound by comparing the theoretical data with experimental results. epstem.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govucm.es

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. epstem.net While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental IR spectra. This comparison helps in the precise assignment of vibrational modes to specific functional groups and motions within the molecule.

Table 4: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C-2 | 158.5 | 158.2 |

| C-3 | 145.1 (JC-F = 240 Hz) | 144.8 (JC-F = 242 Hz) |

| C-4 | 125.8 | 125.6 |

| C-5 | 120.4 | 120.1 |

| C-6 | 142.3 | 142.0 |

| CH₂ (Benzyloxy) | 71.5 | 71.2 |

Note: These values are representative examples for illustrative purposes. The accuracy of predicted shifts depends on the level of theory and solvent modeling used.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-(Benzyloxy)-5-chloro-3-fluoropyridine in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's atomic connectivity and electronic structure.

In a typical ¹H NMR spectrum, the benzylic protons (-O-CH₂-Ph) are expected to appear as a distinct singlet. The aromatic protons of the benzyl (B1604629) group will resonate in their characteristic region, while the two protons on the substituted pyridine (B92270) ring will appear as doublets, with their coupling patterns providing definitive information about their relative positions. acs.orgchemicalbook.comchemicalbook.com

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule. acs.org The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms and the benzyloxy group.

Table 1: Representative NMR Data for this compound Note: Data is representative and may vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.05 | d | J(H,F) ≈ 2.5 | H-6 (Pyridine) |

| ¹H | ~7.55 | dd | J(H,F) ≈ 8.0, J(H,H) ≈ 2.5 | H-4 (Pyridine) |

| ¹H | ~7.30-7.50 | m | - | Phenyl Protons |

| ¹H | ~5.40 | s | - | -O-CH₂ -Ph |

| ¹⁹F | ~-130 to -145 | d | J(F,H) ≈ 8.0 | Pyridine-F |

| ¹³C | ~155.0 | d | J(C,F) ≈ 12.0 | C-2 (Pyridine) |

| ¹³C | ~145.0 | d | J(C,F) ≈ 250.0 | C-3 (Pyridine) |

| ¹³C | ~125.0 | d | J(C,F) ≈ 20.0 | C-4 (Pyridine) |

| ¹³C | ~120.0 | s | - | C-5 (Pyridine) |

| ¹³C | ~140.0 | d | J(C,F) ≈ 4.0 | C-6 (Pyridine) |

To definitively assign proton and carbon signals and confirm through-bond and through-space correlations, multi-dimensional NMR techniques are employed. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): A 2D-COSY experiment would show a cross-peak between the signals of the H-4 and H-6 protons on the pyridine ring, confirming their scalar coupling and spatial proximity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would link the H-4 signal to the C-4 carbon signal and the H-6 signal to the C-6 carbon, providing unambiguous assignment of the pyridine ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds). It would be crucial for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the benzylic protons (-CH₂) to the C-2 carbon of the pyridine ring and the ipso-carbon of the phenyl ring, confirming the connectivity of the benzyloxy group.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds. spectrabase.comspectrabase.com The ¹⁹F chemical shift is particularly sensitive to the electronic environment, making it an excellent probe for substitution patterns on the pyridine ring. ucsb.edu For this compound, the fluorine atom at the C-3 position is expected to exhibit a single resonance. researchgate.net The precise chemical shift of this fluorine signal is diagnostic of the electronic effects of the adjacent benzyloxy group and the para-positioned chloro group. Furthermore, this signal will appear as a doublet due to coupling with the adjacent H-4 proton, with a typical ³J(H,F) coupling constant. chemicalbook.comspectrabase.com

Advanced Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental formula (C₁₂H₉ClFN₂O).

Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. nih.govresearchgate.net Key fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the C-O bond of the ether linkage. This leads to the formation of a highly stable benzyl cation or, more commonly, a rearranged tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Loss of the Pyridyl Moiety: The complementary fragment, the 5-chloro-3-fluoro-2-hydroxypyridine (B1365279) radical cation, would also be formed.

Isotopic Profiling: The presence of a chlorine atom is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak [M]⁺ will be accompanied by an [M+2]⁺ peak with roughly one-third the intensity, providing definitive evidence for the presence of a single chlorine atom in the molecule. youtube.com

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure/Identity | Notes |

| 239/241 | [C₁₂H₉ClFN₂O]⁺ | Molecular Ion Peak ([M]⁺ / [M+2]⁺) showing the 3:1 isotopic pattern for Chlorine. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl ethers. |

| 148/150 | [C₅H₃ClFNO]⁺ | Fragment corresponding to the pyridine ring after loss of the benzyl group. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives or related coordination complexes provides definitive proof of molecular structure in the solid state. ossila.com This technique yields precise data on bond lengths, bond angles, and torsional angles. For instance, it could reveal the dihedral angle between the plane of the pyridine ring and the phenyl ring of the benzyloxy group. Furthermore, analysis of the crystal packing can identify significant intermolecular interactions, such as π-π stacking between aromatic rings or halogen bonding involving the chlorine atom, which govern the solid-state properties of the material.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby ensuring the purity of the final compound. chemicalbook.com They are also invaluable for real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for the purity analysis of this compound. bldpharm.comnih.gov These techniques offer high resolution and quantitative accuracy.

A typical analysis would involve a reversed-phase method, where the compound is separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase. A gradient elution, commonly with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to ensure efficient separation of components with different polarities. Detection is typically achieved using a UV-Vis detector set at a wavelength where the aromatic rings exhibit strong absorbance.

UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption, making it a highly efficient method for high-throughput analysis and quality control.

Table 3: Typical HPLC/UPLC Conditions for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient (e.g., 10% to 95% B over several minutes) |

| Flow Rate | 0.2-0.6 mL/min (UPLC); 0.8-1.5 mL/min (HPLC) |

| Detection | UV-Vis at ~260 nm |

| Column Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Progress

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a pivotal analytical technique for the real-time monitoring of chemical reactions involving "this compound". Its high separation efficiency and sensitive, specific detection capabilities make it ideal for tracking the consumption of reactants and the formation of the desired product, as well as identifying any potential byproducts. hidenanalytical.comcdc.gov

In the context of synthesizing "this compound," a typical reaction might involve the nucleophilic substitution of a halogen on a di-halogenated fluoropyridine with benzyl alcohol in the presence of a base. GC/MS can be employed to monitor the progress of this etherification reaction. Aliquots can be periodically drawn from the reaction mixture, quenched, and analyzed. The resulting chromatograms provide a quantitative snapshot of the reaction's status, allowing for precise determination of reaction endpoints and optimization of conditions such as temperature and catalyst loading.

Chromatographic Separation

The separation of the reaction components is achieved on a capillary GC column. The choice of the stationary phase is critical for resolving the analyte of interest from starting materials and other species. For substituted pyridines, both polar and non-polar columns can be effective. nih.gov A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is often suitable for separating aromatic and heterocyclic compounds. semanticscholar.org

The instrument parameters must be optimized to achieve good resolution and peak shape. A temperature gradient program is typically used, starting at a lower temperature to separate volatile components and gradually increasing to elute higher-boiling point compounds like "this compound".

Below is a representative table of GC/MS parameters that could be applied for such an analysis.

Table 1: Illustrative GC/MS Method Parameters

| Parameter | Value/Description |

|---|---|

| Gas Chromatograph | Agilent 7890B or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) semanticscholar.org |

| Inlet Temperature | 250 - 280 °C semanticscholar.org |

| Injection Mode | Split/Splitless (e.g., Splitless for trace analysis) |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10-15 °C/min to 300 °C, Hold: 5-10 min osha.gov |

| Mass Spectrometer | Agilent 5977A or equivalent single quadrupole or ion trap MS |

| Ionization Mode | Electron Ionization (EI) at 70 eV semanticscholar.org |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Acquisition Mode | Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM) semanticscholar.orgtandfonline.com |

Mass Spectrometric Characterization and Reaction Monitoring

As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragments are detected, providing a mass spectrum that serves as a chemical fingerprint.

For "this compound" (Molecular Weight: ~253.67 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) and several key fragment ions. The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1, which is a definitive indicator for chlorine-containing fragments. youtube.comlibretexts.org

Key fragmentation pathways for substituted pyridines and benzyl ethers would include:

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the ether oxygen is highly probable, leading to the formation of a stable benzyl cation or tropylium ion. researchgate.net

Loss of Substituents: Fragmentation can occur via the loss of the halogen atoms or parts of the pyridine ring itself.

Benzylic Fragmentation: The benzyl group itself can fragment.

By monitoring the abundance of specific ions over time, the reaction progress can be accurately charted. For instance, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by focusing the detector on specific ions characteristic of the starting materials and the final product. semanticscholar.orgtandfonline.com A decrease in the intensity of ions corresponding to the reactants and a simultaneous increase in the intensity of ions for "this compound" would signify a successful reaction progression.

The following table details the anticipated characteristic mass fragments that would be monitored for identifying the product during a reaction.

Table 2: Predicted Characteristic Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance in Identification |

|---|---|---|

| 253/255 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the product. The M+2 peak is due to the 37Cl isotope. youtube.com |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from the benzyl group. researchgate.net |

| 162/164 | [M - C₇H₇]⁺ | Loss of the benzyl group, leaving the substituted pyridine radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a fragment from the benzyl group. researchgate.net |

Applications As a Key Intermediate and Research Probe in Diverse Scientific Fields

Utility in Advanced Organic Synthesis as a Building Block

The strategic placement of reactive sites and modulating groups on the pyridine (B92270) ring of 2-(benzyloxy)-5-chloro-3-fluoropyridine makes it an important component in the synthetic organic chemist's toolkit. Its utility is particularly evident in the construction of complex heterocyclic systems and in the implementation of late-stage functionalization strategies.

Preparation of Complex Heterocyclic Systems and Scaffolds

As a substituted pyridine, this compound serves as a foundational element for the synthesis of more elaborate heterocyclic frameworks. The chlorine atom at the 5-position and the fluorine atom at the 3-position provide distinct handles for various cross-coupling reactions, allowing for the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. The benzyloxy group at the 2-position not only influences the reactivity of the pyridine ring but can also be cleaved at a later synthetic stage to reveal a hydroxyl group, providing another point for modification.

The synthesis of related fluorinated pyridines often involves multi-step sequences. For instance, the preparation of 2-bromo-5-chloro-3-fluoropyridine, a similar building block, starts from 5-chloro-3-fluoropyridin-2-amine, which undergoes a Sandmeyer-type reaction using hydrobromic acid and sodium nitrite (B80452) to replace the amino group with a bromine atom. chemicalbook.com Such halogenated pyridines are precursors for introducing further complexity.

The creation of fluoropyridine compounds can also be achieved through methods like the Balz-Schiemann reaction, where an amino group is converted to a fluoro group using anhydrous hydrogen fluoride (B91410) and sodium nitrite. google.com These fundamental synthetic transformations highlight the pathways through which building blocks like this compound can be prepared and subsequently utilized in the assembly of more intricate molecular architectures.

Contribution to Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and drug discovery, enabling the modification of complex molecules at a late point in the synthetic sequence. This approach allows for the rapid generation of analogues and the fine-tuning of molecular properties. The presence of the chloro and fluoro substituents on the this compound scaffold makes it amenable to LSF approaches.

The carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to introduce new functionalities. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to chlorine, can influence the regioselectivity of reactions and modulate the electronic properties of the molecule. The ability to selectively functionalize the pyridine ring in the presence of other groups is a key advantage offered by this building block. scispace.com

Role in Medicinal Chemistry Research (Pre-Clinical, in vitro Stage)

In the realm of medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable precursor for the synthesis of novel, fluorinated compounds for biological evaluation.

Development of Fluoro-Containing Scaffolds for Target Discovery

The introduction of fluorine into heterocyclic scaffolds can significantly impact their biological activity. Fluorinated building blocks, such as this compound, are integral to the construction of libraries of compounds for screening against various biological targets. nih.govsigmaaldrich.com The unique electronic properties of fluorine can lead to altered protein-ligand interactions, potentially resulting in enhanced potency or selectivity.

The synthesis of novel fluorinated building blocks is an active area of research, with methods like halofluorination being explored to create diverse fluorine-containing small molecules. beilstein-journals.org These building blocks are then used to assemble more complex structures for biological testing. The use of fluorinated pyridines and related heterocycles is a common theme in the design of molecules for a wide range of therapeutic areas.

Application in Analogue Synthesis for SAR Development

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule relates to its biological activity. The ability to systematically modify a lead compound and assess the resulting changes in activity is crucial for optimizing drug candidates.

This compound is an ideal starting material for the synthesis of analogues for SAR studies. The chloro and fluoro groups can be replaced with various other functionalities, and the benzyloxy group can be deprotected and further modified. This allows medicinal chemists to probe the effects of different substituents on biological activity. For example, studies on other heterocyclic systems have shown that the introduction of electron-withdrawing groups can significantly influence antibacterial activity. researchgate.net Similarly, research on biphenylaminoquinoline derivatives with benzyloxy substituents highlights the importance of systematic structural modifications in the search for potent anticancer agents. nih.gov

Exploration in Materials Science Research

While the primary applications of this compound have been in organic synthesis and medicinal chemistry, its structural motifs are also of interest in materials science. The incorporation of fluorine into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. sigmaaldrich.com

The pyridine ring itself is a component of many organic electronic materials. The combination of a pyridine core with halogen substituents and a benzyloxy group in this compound suggests its potential as a building block for the synthesis of novel organic materials with tailored properties. While specific research focusing on the materials science applications of this particular compound is not extensively documented in the provided search results, the broader class of fluorinated and heterocyclic compounds is of significant interest in the development of new materials for electronics, optics, and other advanced applications.

Challenges and Future Research Directions for 2 Benzyloxy 5 Chloro 3 Fluoropyridine

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. nih.govrasayanjournal.co.innih.gov For a compound like 2-(Benzyloxy)-5-chloro-3-fluoropyridine, which likely serves as a building block in multi-step syntheses, the development of green and sustainable manufacturing routes is of critical importance. vcu.edu

Current synthetic approaches to polysubstituted pyridines often rely on multi-step sequences that may involve harsh reagents, toxic solvents, and the generation of significant waste. researchgate.net Future research in this area will likely focus on several key aspects to enhance the green credentials of this compound synthesis.

One promising avenue is the adoption of one-pot multicomponent reactions . nih.gov These reactions, where three or more reactants are combined in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced solvent usage, and simplified purification processes. nih.gov The development of a convergent multicomponent strategy for the direct assembly of the this compound core would represent a major step forward.

Furthermore, the use of greener solvents and catalysts is a critical area of investigation. rasayanjournal.co.inrsc.org Research into replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or supercritical fluids is ongoing for various pyridine (B92270) syntheses. nih.gov Similarly, the replacement of stoichiometric reagents with catalytic amounts of less toxic and more efficient catalysts, such as iron-based catalysts, is a key objective. rsc.org Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, also presents a viable green approach for the preparation of pyridine derivatives. nih.gov

The synthesis of halogenated pyridines, in particular, often involves hazardous reagents. researchgate.net Future research will need to focus on developing milder and more selective halogenation techniques that avoid the use of harsh and corrosive chemicals. researchgate.net

Addressing Regioselectivity and Chemoselectivity Challenges in Complex Functionalization

The pyridine ring in this compound is adorned with three distinct substituents, each influencing the molecule's reactivity in a unique way. This complex substitution pattern presents significant challenges in achieving regioselective and chemoselective functionalization. nih.govresearchgate.net

The electron-withdrawing nature of the nitrogen atom, the fluorine, and the chlorine atoms makes the pyridine ring generally resistant to electrophilic substitution. nih.gov Conversely, these substituents activate the ring towards nucleophilic aromatic substitution. The challenge lies in directing incoming reagents to a specific position on the ring while leaving the other functional groups intact.

Regioselectivity is a primary concern. For instance, in a nucleophilic aromatic substitution reaction, a nucleophile could potentially attack at the positions ortho or para to the activating groups. The interplay between the directing effects of the benzyloxy, chloro, and fluoro groups will determine the outcome of such reactions. Future research will need to employ a combination of theoretical calculations and experimental studies to predict and control the regioselectivity of various transformations. The use of specific catalysts or directing groups to favor substitution at a desired position is a promising strategy. nih.govrsc.org

Chemoselectivity is another critical hurdle. The benzyloxy group, for example, can be cleaved under certain conditions, which might be an undesirable side reaction during the functionalization of the pyridine core. Conversely, selective cleavage of the benzyloxy group could be a deliberate step to unmask a hydroxyl group for further derivatization. Developing reaction conditions that allow for the selective transformation of one functional group in the presence of others is a key research goal. This may involve the use of protecting groups or the development of highly specific catalysts.